molecular formula C24H32O3 B10846704 6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol

6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol

Cat. No.: B10846704
M. Wt: 368.5 g/mol
InChI Key: UNSSGNVPLKLAPB-UHFFFAOYSA-N
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Description

AM-4768 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-4768 involves several steps, typically starting with the preparation of key intermediates. One common method involves the use of arylboronic acids or boronates, which are synthesized through electrophilic borylation of aryl Grignard reagents prepared from arylbromides . The reaction conditions often include the use of non-protonic solvents like dimethyl sulfoxide and bases such as potassium tert-butoxide at moderate temperatures .

Industrial Production Methods

Industrial production of AM-4768 may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

AM-4768 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

AM-4768 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

AM-4768 can be compared with other similar compounds, such as those that also target cannabinoid receptors. Some similar compounds include:

    AM-251: Another cannabinoid receptor antagonist.

    SR141716A: Known for its selective antagonism of cannabinoid receptor 1.

    LY320135: A selective cannabinoid receptor 1 antagonist.

What sets AM-4768 apart is its unique binding affinity and specificity for cannabinoid receptor 1, which may result in different pharmacological profiles and potential therapeutic benefits .

Properties

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol

InChI

InChI=1S/C24H32O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h10-11,13-15,25-26H,6-9,12H2,1-5H3

InChI Key

UNSSGNVPLKLAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)O)(C)C)O

Origin of Product

United States

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